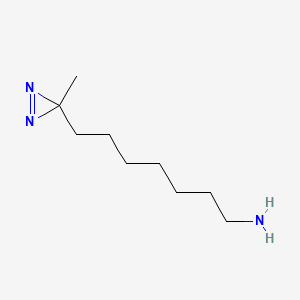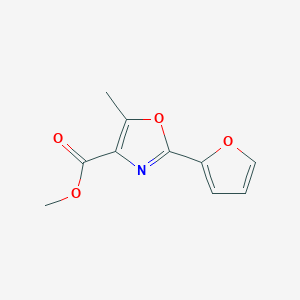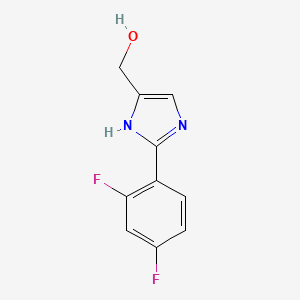
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine: is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The diazirine ring is particularly notable for its ability to form reactive carbene intermediates upon exposure to ultraviolet light, making it useful in photoaffinity labeling and other photochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine typically involves the formation of the diazirine ring followed by the attachment of the heptanamine chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. For example, the reaction of a heptanamine derivative with a diazirine precursor in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and purification systems to streamline the process and reduce costs.
化学反応の分析
Types of Reactions: 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine is used as a photoaffinity labeling reagent. The diazirine ring can be activated by ultraviolet light to form a reactive carbene intermediate, which can covalently bind to nearby molecules, allowing researchers to study molecular interactions and binding sites .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The photoactivatable diazirine group allows for precise mapping of interaction sites within complex biological systems .
Medicine: Its ability to form covalent bonds with target molecules makes it useful for identifying drug targets and developing new therapeutic agents .
Industry: In industrial applications, this compound can be used in the development of new materials and coatings. Its photoreactive properties make it suitable for creating surface modifications and functionalizing materials for specific applications .
作用機序
The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the system being studied .
類似化合物との比較
- (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
Comparison: Compared to these similar compounds, 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine is unique due to its longer heptanamine chain, which can influence its reactivity and binding properties. The presence of the heptanamine chain may also affect the compound’s solubility and interaction with biological molecules, making it suitable for specific applications where other diazirine compounds may not be as effective .
特性
分子式 |
C9H19N3 |
|---|---|
分子量 |
169.27 g/mol |
IUPAC名 |
7-(3-methyldiazirin-3-yl)heptan-1-amine |
InChI |
InChI=1S/C9H19N3/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8,10H2,1H3 |
InChIキー |
ZRAQBHJNHONYPU-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)


![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)



![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)





![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
